Cas no 928056-16-0 (Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate)
Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
- 928056-16-0
- EN300-7434229
- tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
- SCHEMBL917498
- Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
-
- Inchi: 1S/C13H20BrNO3/c1-13(2,3)18-12(17)15-8-5-4-6-9(15)11(14)10(16)7-8/h8-9,11H,4-7H2,1-3H3
- InChI Key: WVPWFWLOIKDMAW-UHFFFAOYSA-N
- SMILES: BrC1C(CC2CCCC1N2C(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 317.06266g/mol
- Monoisotopic Mass: 317.06266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 46.6Ų
Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7434229-0.05g |
tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
928056-16-0 | 95% | 0.05g |
$101.0 | 2024-05-24 | |
| Enamine | EN300-7434229-0.1g |
tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
928056-16-0 | 95% | 0.1g |
$152.0 | 2024-05-24 | |
| Enamine | EN300-7434229-0.25g |
tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
928056-16-0 | 95% | 0.25g |
$216.0 | 2024-05-24 | |
| Enamine | EN300-7434229-0.5g |
tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
928056-16-0 | 95% | 0.5g |
$407.0 | 2024-05-24 | |
| Enamine | EN300-7434229-1.0g |
tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
928056-16-0 | 95% | 1.0g |
$528.0 | 2024-05-24 | |
| Enamine | EN300-7434229-2.5g |
tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
928056-16-0 | 95% | 2.5g |
$1034.0 | 2024-05-24 | |
| Enamine | EN300-7434229-5.0g |
tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
928056-16-0 | 95% | 5.0g |
$1530.0 | 2024-05-24 | |
| Enamine | EN300-7434229-10.0g |
tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
928056-16-0 | 95% | 10.0g |
$2269.0 | 2024-05-24 | |
| 1PlusChem | 1P028LNS-50mg |
tert-butyl2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
928056-16-0 | 95% | 50mg |
$182.00 | 2024-04-20 | |
| 1PlusChem | 1P028LNS-100mg |
tert-butyl2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
928056-16-0 | 95% | 100mg |
$243.00 | 2024-04-20 |
Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Introduction to Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS No. 928056-16-0)
Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate, identified by the chemical identifier CAS No. 928056-16-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azabicycloalkanes, a structural motif known for its potential biological activity and utility in drug design. The presence of a brominated moiety and an ester functional group further enhances its synthetic appeal, making it a valuable intermediate in the development of novel therapeutic agents.
The bicyclo[3.3.1]nonane core structure of this compound is particularly noteworthy due to its rigid framework, which can mimic the conformational preferences of biologically relevant molecules. This structural feature is often exploited in medicinal chemistry to optimize binding affinity and selectivity when designing small-molecule inhibitors or modulators. The tert-butyl group appended to the carboxylate moiety not only provides steric hindrance but also influences the compound's solubility and metabolic stability, critical factors in drug development.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such constrained ring systems in drug discovery. Studies have demonstrated that azabicycloalkanes can exhibit unique pharmacophoric properties, making them attractive scaffolds for developing drugs targeting complex biological pathways. The bromo substituent at the 2-position of the bicyclic system is particularly interesting as it serves as a versatile handle for further functionalization via cross-coupling reactions, allowing chemists to introduce diverse pharmacological moieties with precision.
In the context of modern drug design, Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate has been explored as a precursor for synthesizing bioactive molecules with potential applications in oncology, neurology, and anti-inflammatory therapies. The ester group at the 9-position offers a site for derivatization, enabling the creation of prodrugs or analogs with enhanced pharmacokinetic profiles. Researchers have leveraged this compound to develop novel inhibitors of enzymes implicated in diseases such as cancer and Alzheimer's disease, where precise molecular recognition is paramount.
The synthesis of Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multi-step organic transformations, including cyclization reactions and functional group interconversions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the bicycles and introducing bromine atoms with high regioselectivity. These synthetic strategies align with green chemistry principles by minimizing waste and maximizing atom economy, reflecting the growing emphasis on sustainable practices in pharmaceutical manufacturing.
From a mechanistic standpoint, the reactivity of this compound has been studied to understand its role in catalytic cycles and biological interactions. The brominated azabicycle exhibits unique electronic properties due to the presence of both electron-withdrawing and electron-donating groups, which can modulate its interactions with biological targets. Such insights are crucial for rational drug design, where understanding the relationship between molecular structure and function is key to optimizing therapeutic efficacy.
The pharmaceutical industry continues to invest in libraries of heterocyclic compounds like Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate due to their proven utility as building blocks for drug candidates. High-throughput screening (HTS) campaigns have identified several derivatives with promising preclinical activity, underscoring the value of this scaffold in medicinal chemistry innovation. As computational methods improve, virtual screening techniques are being employed to accelerate the discovery process, further highlighting the importance of structurally diverse compounds such as this one.
In conclusion, Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS No. 928056-16-0) represents a significant asset in the pharmaceutical chemist's toolkit. Its unique structural features, combined with its synthetic accessibility and potential biological activity, make it an attractive candidate for further exploration in drug development programs worldwide.
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